

Unveiling the Electronic Landscape of Isofulminic Acid: A Technical Guide

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Core Summary

Isofulminic acid (HONC) stands as the most energetic stable isomer of isocyanic acid (HNCO), positioned 84 kcal/mol higher in energy.[1][2][3][4] Its recent spectroscopic detection and characterization have unveiled a fascinating electronic structure, offering a unique case study in chemical bonding. This guide provides an in-depth analysis of the electronic structure and bonding in **isofulminic acid**, presenting key quantitative data, detailing experimental and computational protocols, and visualizing the intricate relationships governing its molecular architecture.

Molecular Architecture and Electronic Properties

Isofulminic acid possesses a planar equilibrium structure with a singlet electronic ground state.[1] The molecule is characterized by a nearly linear heavy-atom backbone. High-level ab initio calculations, specifically the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, have been instrumental in elucidating its geometric and electronic parameters.[1][2][3][4][5]

Key Geometric and Electronic Data

The following tables summarize the critical quantitative data for **isofulminic acid**, providing a comparative overview of its structural and electronic properties.



Parameter	Value	Method	Reference
Bond Lengths (Å)			
r(H-O)	0.963	CCSD(T)/cc-pCV5Z	[1]
r(O-N)	1.369	CCSD(T)/cc-pCV5Z	[1]
r(N-C)	1.189	CCSD(T)/cc-pCV5Z	[1]
Bond Angles (°)			
∠(H-O-N)	104.92	Best Estimate	[1]
∠(O-N-C)	172.56	Best Estimate	[1]
Dipole Moment (D)	3.487	CCSD(T)/cc-pCV5Z	[1]
Rotational Constants (MHz)			
A	599 881	Experimental	[1]
В	10 546.9	Experimental	[1]
С	10 364.5	Experimental	[1]
Vibrational Frequencies (cm ⁻¹)			
ν ₁ (O-H stretch)	3600	Calculated	[1]
ν ₂ (N-C stretch)	2100	Calculated	[1]
ν ₃ (H-O-N bend)	1300	Calculated	[1]
ν ₄ (O-N stretch)	1100	Calculated	[1]
ν ₅ (O-N-C bend)	500	Calculated	[1]
ν ₆ (torsion)	300	Calculated	[1]

Experimental and Computational Methodologies



The characterization of **isofulminic acid** has been a synergistic effort between theoretical predictions and experimental verification.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

The definitive detection and structural analysis of **isofulminic acid** were achieved through Fourier transform microwave (FTMW) spectroscopy in a supersonic molecular beam.

- Generation of Isofulminic Acid: The molecule was produced in a pulsed discharge of a gas mixture containing methyl nitrite (CH₃ONO) and cyanoacetylene (HC₃N) heavily diluted in neon.
- Supersonic Expansion: The resulting gas mixture was expanded into a high-vacuum chamber, leading to rotational and vibrational cooling of the molecules to a few Kelvin.
- Microwave Excitation: The cooled molecules were irradiated with a short, high-power microwave pulse, causing them to coherently rotate.
- Detection of Free Induction Decay: The subsequent coherent emission from the rotating molecules (free induction decay) was detected, and its Fourier transform yielded the highresolution rotational spectrum.
- Isotopic Substitution: To confirm the identification and refine the molecular structure, the experiment was repeated with ¹³C, ¹⁸O, and deuterium isotopic species.[1][2][3][4][6]

Computational Protocol: Ab Initio Coupled-Cluster Calculations

High-level quantum chemical calculations were essential for predicting the properties of **isofulminic acid** and guiding the experimental search.

 Methodology: The primary computational method employed was the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] approach, which provides a highly accurate description of electron correlation.[1][5]



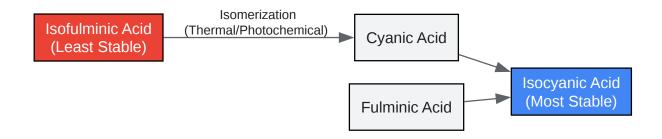
- Basis Sets: Large, correlation-consistent basis sets, such as the augmented correlation-consistent polarized valence quadruple-zeta (aug-cc-pVQZ) and core-valence quintuple-zeta (cc-pCV5Z) sets, were used to ensure convergence of the calculated properties.[1]
- Properties Calculated: These calculations yielded predictions for the equilibrium geometry, rotational constants, dipole moment, vibrational frequencies, and infrared intensities of isofulminic acid and its isotopologues.[1][2][3][4]

Bonding and Electronic Structure Analysis

The electronic configuration of the ground state of **isofulminic acid** is ... (¹A').[1] A Mulliken population analysis reveals the charge distribution along the H-O-N-C chain to be +0.31, -0.24, +0.14, and -0.21 elementary charges, respectively.[1] The H-O-N bond angle of approximately 105° is notably similar to the H-O-H angle in water, suggesting a comparable spatial distribution of electrons around the oxygen atom.[1]

Isomerization Pathways

Isofulminic acid is the least stable of the four CHNO isomers, which in order of increasing energy are isocyanic acid (HNCO), cyanic acid (HOCN), fulminic acid (HCNO), and **isofulminic acid** (HONC).[2][7] **Isofulminic acid** can readily isomerize to the more stable cyanic acid (HOCN) through thermal and photochemical pathways.[8][9][10]



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Caption: Energy hierarchy and isomerization of CHNO isomers.

Conclusion

The combined application of high-level ab initio calculations and Fourier transform microwave spectroscopy has provided a detailed and unambiguous characterization of the electronic



structure and bonding in **isofulminic acid**. This highly energetic and polar molecule serves as a valuable benchmark for theoretical models of chemical bonding and continues to be a target for astronomical searches, given that its more stable isomers have all been identified in interstellar space.[1][2][3][4][11]

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